CYP3A4 Inhibition: 3-Hydroxy vs. 4-Cyano and 4-Amino Indazole Analogs
In a comparative enzyme inhibition study, 3-hydroxy-4-cyano (1H)indazole (represented by the '4-hydroxy' analog) demonstrated an IC50 of 0.030 μM against CYP3A4. This represents a 2.7-fold reduction in potency compared to the 4-cyano analog (IC50 = 0.011 μM). Notably, the 3-hydroxy variant exhibited a 700-fold selectivity for CYP3A4 over CYP3A5, whereas the 4-cyano analog showed a markedly higher 3000-fold selectivity [1].
| Evidence Dimension | CYP3A4 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 0.030 μM |
| Comparator Or Baseline | 4-Cyano analog: IC50 = 0.011 μM; 4-Amino analog: IC50 = 0.20 μM |
| Quantified Difference | 2.7-fold less potent than 4-cyano; 6.7-fold more potent than 4-amino |
| Conditions | In vitro enzyme assay; values are means of two or more experiments with error within ±30% of the mean |
Why This Matters
This quantitative difference in CYP3A4 inhibition potency and selectivity directly informs selection for projects requiring specific metabolic stability profiles and minimized drug-drug interaction liability.
- [1] PMC4481867 Table 4. (2015). Enzyme IC50 Values for CYP3A4 and CYP3A5 Inhibition by 4-Substituted Indazole Derivatives. PMC, National Center for Biotechnology Information. View Source
